molecular formula C14H11F3N2OS B12015613 2-(2-Thienyl)-N'-(2-(trifluoromethyl)benzylidene)acetohydrazide

2-(2-Thienyl)-N'-(2-(trifluoromethyl)benzylidene)acetohydrazide

Cat. No.: B12015613
M. Wt: 312.31 g/mol
InChI Key: WLMOEKBPJGSADT-GIJQJNRQSA-N
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Description

2-(2-Thienyl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide is an organic compound that features a thienyl group and a trifluoromethylbenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Thienyl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide typically involves the condensation of 2-(2-thienyl)acetohydrazide with 2-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Thienyl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

2-(2-Thienyl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Thienyl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Thienyl)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide is unique due to the presence of both the thienyl and trifluoromethylbenzylidene groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C14H11F3N2OS

Molecular Weight

312.31 g/mol

IUPAC Name

2-thiophen-2-yl-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C14H11F3N2OS/c15-14(16,17)12-6-2-1-4-10(12)9-18-19-13(20)8-11-5-3-7-21-11/h1-7,9H,8H2,(H,19,20)/b18-9+

InChI Key

WLMOEKBPJGSADT-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CC=CS2)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CC2=CC=CS2)C(F)(F)F

Origin of Product

United States

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